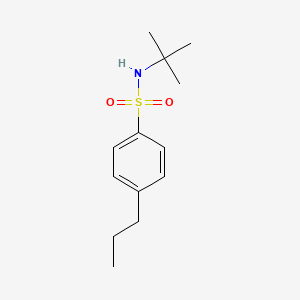

N-(tert-butyl)-4-propylbenzenesulfonamide

Vue d'ensemble

Description

N-(tert-butyl)-4-propylbenzenesulfonamide, also known as NBPS, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CAIX by NBPS has been shown to reduce the growth and metastasis of cancer cells, making it a promising candidate for cancer therapy.

Mécanisme D'action

The mechanism of action of N-(tert-butyl)-4-propylbenzenesulfonamide involves the inhibition of CAIX, an enzyme that plays a crucial role in regulating the pH of cancer cells. CAIX is overexpressed in cancer cells as a response to hypoxia, a condition of low oxygen levels that is commonly found in solid tumors. CAIX catalyzes the conversion of carbon dioxide to bicarbonate and protons, which helps to maintain the pH balance of cancer cells. N-(tert-butyl)-4-propylbenzenesulfonamide binds to the active site of CAIX, preventing its catalytic activity and leading to a decrease in the pH of cancer cells. This acidic environment is detrimental to cancer cells, leading to reduced proliferation and increased apoptosis.

Biochemical and Physiological Effects:

N-(tert-butyl)-4-propylbenzenesulfonamide has been shown to have potent effects on cancer cells, leading to reduced growth and metastasis. In addition, N-(tert-butyl)-4-propylbenzenesulfonamide has been investigated for its effects on other physiological systems such as the central nervous system and the eye. N-(tert-butyl)-4-propylbenzenesulfonamide has been shown to have neuroprotective effects in animal models of epilepsy and Alzheimer's disease. In glaucoma, N-(tert-butyl)-4-propylbenzenesulfonamide has been shown to reduce intraocular pressure, making it a potential candidate for the treatment of this condition.

Avantages Et Limitations Des Expériences En Laboratoire

N-(tert-butyl)-4-propylbenzenesulfonamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of CAIX, making it a valuable tool for investigating the role of this enzyme in cancer and other conditions. N-(tert-butyl)-4-propylbenzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(tert-butyl)-4-propylbenzenesulfonamide has some limitations as well. It has low solubility in water, which can make it challenging to work with in aqueous environments. In addition, N-(tert-butyl)-4-propylbenzenesulfonamide has a relatively short half-life, which can limit its effectiveness in vivo.

Orientations Futures

There are several future directions for research on N-(tert-butyl)-4-propylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CAIX. This could lead to the development of more effective cancer therapies that target this enzyme. Another area of interest is the investigation of the effects of N-(tert-butyl)-4-propylbenzenesulfonamide on other physiological systems, such as the immune system and the cardiovascular system. Finally, the development of new delivery methods for N-(tert-butyl)-4-propylbenzenesulfonamide could improve its effectiveness in vivo and lead to more successful clinical trials.

Applications De Recherche Scientifique

N-(tert-butyl)-4-propylbenzenesulfonamide has been extensively studied for its potential application in cancer therapy. The overexpression of CAIX in cancer cells is associated with poor prognosis and resistance to chemotherapy. N-(tert-butyl)-4-propylbenzenesulfonamide has been shown to selectively inhibit CAIX, leading to reduced tumor growth and metastasis in preclinical models of cancer. In addition, N-(tert-butyl)-4-propylbenzenesulfonamide has been investigated for its potential application in other conditions such as glaucoma, epilepsy, and Alzheimer's disease.

Propriétés

IUPAC Name |

N-tert-butyl-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-5-6-11-7-9-12(10-8-11)17(15,16)14-13(2,3)4/h7-10,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJPFSQVTDLJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-propylbenzenesulfonamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295518.png)

![1-(2-furylmethyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B5295526.png)

![N-{[(4-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5295531.png)

![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295541.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5295555.png)

![N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B5295561.png)

![2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B5295564.png)

![6-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5295571.png)

![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(2-fluorophenyl)urea](/img/structure/B5295577.png)

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)

![3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)

![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)

![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)